molecular formula C8H13Cl2N3O2S B2650889 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 2138098-59-4

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2650889
CAS No.: 2138098-59-4
M. Wt: 286.17
InChI Key: ULTJGUMAYLIVPS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a compound that features a piperazine ring fused with a thiazole ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used for diabetes management.

    Vestipitant: Investigated for its potential in treating anxiety and depression.

Uniqueness

What sets 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride apart is its unique combination of a piperazine ring with a thiazole ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.2ClH/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTJGUMAYLIVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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